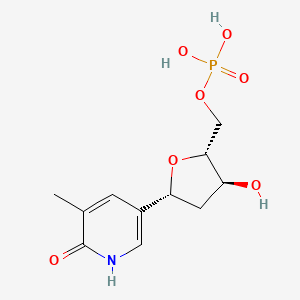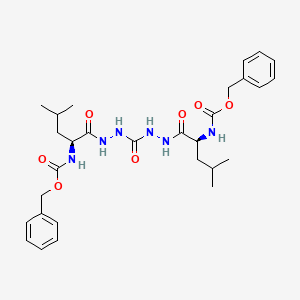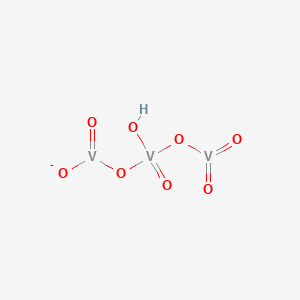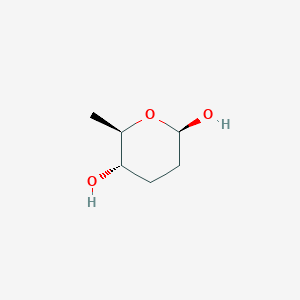![molecular formula C4H12NO8P B10776915 [(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonohydroxamate 4-Phosphate: is a small molecule with the chemical formula C4H12NO8P . It is an experimental compound that has been studied for its potential biological and chemical properties. The compound is known for its involvement in enzymatic reactions, particularly those catalyzed by 3-keto-L-gulonate-6-phosphate decarboxylase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonohydroxamate 4-Phosphate typically involves the reaction of L-threonine with hydroxylamine and subsequent phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper formation of the compound .
Industrial Production Methods: Currently, there are no established industrial production methods for L-Threonohydroxamate 4-Phosphate due to its experimental nature. Most of the synthesis is carried out in research laboratories under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: L-Threonohydroxamate 4-Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different phosphorylated derivatives .
Aplicaciones Científicas De Investigación
L-Threonohydroxamate 4-Phosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study enzymatic reactions and catalytic mechanisms.
Biology: The compound is studied for its role in metabolic pathways, particularly those involving L-ascorbate utilization.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: Its applications in industry are limited due to its experimental status.
Mecanismo De Acción
The mechanism of action of L-Threonohydroxamate 4-Phosphate involves its interaction with specific enzymes. For example, it acts as a substrate for 3-keto-L-gulonate-6-phosphate decarboxylase, leading to the formation of L-xylulose 5-phosphate and carbon dioxide. The reaction proceeds through a 1,2-enediolate intermediate stabilized by magnesium ions and specific active site residues .
Comparación Con Compuestos Similares
Similar Compounds:
L-Gulonate 6-Phosphate: Another substrate for 3-keto-L-gulonate-6-phosphate decarboxylase.
L-Xylulose 5-Phosphate: A product of the enzymatic reaction involving L-Threonohydroxamate 4-Phosphate.
Orotidine 5’-Phosphate: A compound with a similar enzymatic decarboxylation mechanism.
Uniqueness: L-Threonohydroxamate 4-Phosphate is unique due to its specific interaction with 3-keto-L-gulonate-6-phosphate decarboxylase and its role in the formation of a 1,2-enediolate intermediate. This makes it a valuable compound for studying enzymatic mechanisms and catalytic processes .
Propiedades
Fórmula molecular |
C4H12NO8P |
|---|---|
Peso molecular |
233.11 g/mol |
Nombre IUPAC |
[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4?/m0/s1 |
Clave InChI |
CSVKNYIFCYRDJM-URORKIPUSA-N |
SMILES isomérico |
C([C@@H]([C@H](C(NO)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)

![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)



![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)